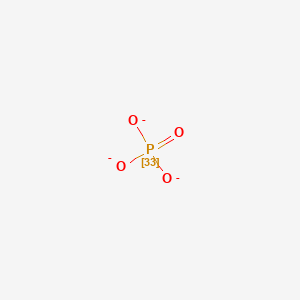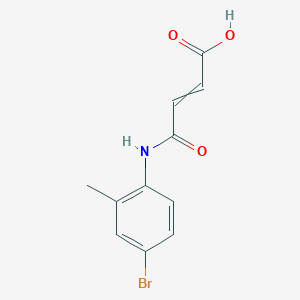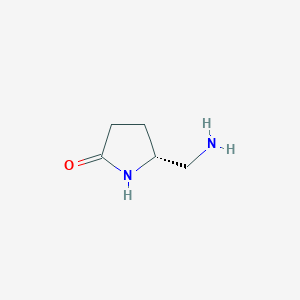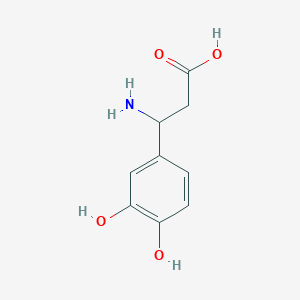
Trioxido(oxo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioxido(oxo)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a polyatomic anion with the chemical formula O3.
Mechanism of Action
Trioxido(oxo)- acts as an oxidizing agent by donating an oxygen atom to the target molecule. This leads to the formation of a free radical that can react with other molecules, resulting in the oxidation of the target molecule. In the case of cancer therapy, trioxido(oxo)- can induce apoptosis (programmed cell death) in cancer cells by oxidizing key proteins and enzymes.
Biochemical and Physiological Effects
Trioxido(oxo)- has been shown to have both beneficial and harmful effects on living organisms. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. However, it can also cause oxidative stress and damage to cells if present in high concentrations.
Advantages and Limitations for Lab Experiments
Trioxido(oxo)- has several advantages for lab experiments, including its high reactivity and selectivity. However, its use is limited by its instability and the potential for it to react with other compounds in the lab environment.
Future Directions
There are several future directions for research on trioxido(oxo)-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential use in cancer therapy, including the development of new drug delivery systems that can target cancer cells specifically. Additionally, further research is needed to fully understand the biochemical and physiological effects of trioxido(oxo)- on living organisms.
Conclusion
In conclusion, trioxido(oxo)- is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of trioxido(oxo)- and its applications in various fields.
Synthesis Methods
Trioxido(oxo)- can be synthesized by the reaction of ozone with water. The reaction is exothermic and can be carried out at room temperature and atmospheric pressure. The chemical equation for the reaction is:
O3 + H2O → HO3-
Scientific Research Applications
Trioxido(oxo)- has been extensively studied for its potential applications in various fields. It has been used as an oxidizing agent in organic synthesis, as a disinfectant in water treatment, and as a sterilizing agent in medical equipment. It has also been studied for its potential use in cancer therapy.
properties
CAS RN |
160600-81-7 |
|---|---|
Molecular Formula |
O4P-3 |
Molecular Weight |
96.969 g/mol |
IUPAC Name |
trioxido(oxo)-(33P)λ5-phosphane |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-3/i5+2 |
InChI Key |
NBIIXXVUZAFLBC-RHRFEJLCSA-K |
Isomeric SMILES |
[O-][33P](=O)([O-])[O-] |
SMILES |
[O-]P(=O)([O-])[O-] |
Canonical SMILES |
[O-]P(=O)([O-])[O-] |
synonyms |
Phosphate-33P (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)




![(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B63485.png)




![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile](/img/structure/B63496.png)